molecular formula C15H14ClN5O2S2 B11351953 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B11351953
M. Wt: 395.9 g/mol
InChI Key: MLVUMUXNWSVUPQ-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps. The initial step often includes the formation of the oxadiazole and thiadiazole rings, followed by their coupling with the butanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing thiadiazole ring.

    Reduction: This can affect the oxadiazole ring or the amide group.

    Substitution: Halogen substitution reactions can occur on the chlorophenyl ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications.

    Acetylacetone: Shares some functional group similarities and is used in organic synthesis.

    Diketene: Another compound with comparable reactivity and applications.

Uniqueness

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H14ClN5O2S2

Molecular Weight

395.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C15H14ClN5O2S2/c1-24-15-20-19-14(25-15)17-11(22)3-2-4-12-18-13(21-23-12)9-5-7-10(16)8-6-9/h5-8H,2-4H2,1H3,(H,17,19,22)

InChI Key

MLVUMUXNWSVUPQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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